REACTION_CXSMILES
|
C(=O)(O)[O-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12]Br)[C:7]=1[CH2:14]Br.[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC#N>[CH2:16]([N:23]1[CH2:14][C:7]2[C:8](=[CH:9][CH:10]=[CH:11][C:6]=2[Br:5])[CH2:12]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
|
|
Quantity
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204 g
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC=C1)CBr)CBr
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
CC#N
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at 77° C. for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The contents of the reaction flask were cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
and the mixture was partitioned between 1M K2CO3 and EtOAc
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Type
|
WASH
|
Details
|
The organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
Flash column chromatography (gradient elution: heptane to 10% EtOAc in heptane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |